molecular formula C23H22N2O2 B14733094 N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide CAS No. 5279-16-3

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide

Katalognummer: B14733094
CAS-Nummer: 5279-16-3
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: LZIXNEOJUYKRAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide is a complex organic compound with a unique structure that includes both aromatic and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide typically involves the reaction of N-methylacetamide with 4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

5279-16-3

Molekularformel

C23H22N2O2

Molekulargewicht

358.4 g/mol

IUPAC-Name

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C23H22N2O2/c1-18(26)25(2)22-12-10-21(11-13-22)24-16-19-8-14-23(15-9-19)27-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3

InChI-Schlüssel

LZIXNEOJUYKRAM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.